2-Thiophenecarboxamide

Crystal Engineering Solid-State Chemistry Supramolecular Chemistry

2-Thiophenecarboxamide (C5H5NOS, MW 127.16) is a small heterocyclic building block comprising a thiophene ring with a carboxamide substituent at the 2-position. Unlike many simple scaffolds, its utility is primarily governed by its solid-state organization.

Molecular Formula C5H5NOS
Molecular Weight 127.17 g/mol
CAS No. 5813-89-8
Cat. No. B1294673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiophenecarboxamide
CAS5813-89-8
Molecular FormulaC5H5NOS
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)N
InChIInChI=1S/C5H5NOS/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7)
InChIKeyDENPQNAWGQXKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiophenecarboxamide (CAS 5813-89-8) Procurement Guide: A Heterocyclic Scaffold with Distinct Crystalline Architecture and Conformational Bias


2-Thiophenecarboxamide (C5H5NOS, MW 127.16) is a small heterocyclic building block comprising a thiophene ring with a carboxamide substituent at the 2-position. Unlike many simple scaffolds, its utility is primarily governed by its solid-state organization. It crystallizes in the non-centrosymmetric orthorhombic Pna21 space group, forming a distinctive one-dimensional tubular hydrogen-bonded network via N–H···O interactions [1]. This contrasts sharply with 3-thiophenecarboxamide derivatives, which lack significant intermolecular hydrogen bonding in their crystal lattices [2]. The consequence is a scaffold with predictable packing, a sharp melting point of 181–183 °C, and well-characterized thermodynamic stability, including a measured standard molar enthalpy of formation from combustion calorimetry [3]. These properties are foundational for formulators and medicinal chemists selecting a thiophene-carboxamide isomer for fragment-based library design or supramolecular chemistry applications.

Why 3-Thiophenecarboxamide Cannot Simply Replace 2-Thiophenecarboxamide in Research and Drug Design


Although 2-thiophenecarboxamide and 3-thiophenecarboxamide are positional isomers sharing the same molecular formula and similar melting points (181-183 °C vs. 178-184 °C), their utility as molecular building blocks is not interchangeable. The key difference lies in the spatial arrangement of the hydrogen-bond donor/acceptor system, which dictates both solid-state packing and conformational behavior in solution. Direct comparative nitration studies show that 2-cyanothiophene (the precursor) yields two distinct regioisomeric nitro-derivatives (4-nitro and 5-nitro), while 3-cyanothiophene yields only one [1]. Furthermore, a head-to-head computational and NMR study of N-methyl-2-thiophenecarboxamide against its furan analog revealed that the thiophene scaffold retains 70-85% of its hydrogen-bonded eclipsed conformer in solution, whereas the oxygen heterocycle loses only 15-30% of this conformer population upon the heteroatom substitution [2]. This significant conformational bias directly impacts molecular recognition, making the 2-thiophenecarboxamide core a distinctly more rigid fragment for lead optimization and foldamer chemistry.

Quantitative Differentiation Evidence for 2-Thiophenecarboxamide Against Primary Analogs


Crystal Architecture: 1D Tubular Hydrogen-Bonded Network Versus Disordered 3-Isomer Derivatives

2-Thiophenecarboxamide crystallizes with four independent molecules in the asymmetric unit, linked by four N–H···O hydrogen bonds into a robust one-dimensional tubular structure. The unit cell volume is 2,274.1 (10) ų in the orthorhombic Pna21 space group [1]. In contrast, single-crystal analysis of biologically active thiophene-3-carboxamide derivatives reveals a complete absence of significant intermolecular hydrogen bonding; only weak intramolecular N–H···N contacts forming pseudo-six-membered rings are present, resulting in a markedly different packing motif [2]. This structural divergence means the 2-isomer provides predictable, directional hydrogen-bonding capacity for co-crystal design, whereas the 3-isomer derivatives pack primarily via dispersion forces.

Crystal Engineering Solid-State Chemistry Supramolecular Chemistry

Conformational Bias: Thiophene Retains 70-85% H-Bonded Conformer Versus Furan Analog

In a direct NMR and computational comparison, N-methylthiophene-2-carboxamide (4) and N-methylfuran-2-carboxamide (3) were evaluated for their conformational preferences in solution. Replacement of the ring oxygen by sulfur (i.e., moving from furan to thiophene scaffold) causes only a 15-30% loss of the intramolecularly hydrogen-bonded eclipsed conformer population [1]. Quantitatively, compound 4 (thiophene) retains 70-85% of the H-bonded conformer that the furan analog 3 possesses, despite the non-optimal S(5)-type H-bond geometry of the five-membered heterocycle. By contrast, analogous O→S replacement in benzamide scaffolds results in a 70-90% loss of the H-bonded conformer. This demonstrates that the thiophene-2-carboxamide core possesses a uniquely resilient conformational preference among heterocyclic arylamides.

Foldamer Design Conformational Analysis Arylamide Chemistry

Regiochemical Diversification: Two Nitro-Derivatives from 2-Cyanothiophene Versus One from the 3-Isomer

When 2-cyanothiophene is treated with potassium nitrate in concentrated sulfuric acid, simultaneous nitration and nitrile hydrolysis occur to yield two distinct regioisomeric products: 4-nitrothiophene-2-carboxamide and 5-nitrothiophene-2-carboxamide [1]. Identical treatment of 3-cyanothiophene produces only a single product, 5-nitrothiophene-3-carboxamide, because the 2-position of the 3-isomer is sterically and electronically deactivated toward electrophilic substitution under these conditions. This divergent outcome directly demonstrates that the 2-thiophenecarboxamide scaffold offers greater synthetic versatility for parallel library synthesis, providing two differentiated handles for downstream functionalization from a single precursor.

Synthetic Methodology Nitrile Hydrolysis Electrophilic Aromatic Substitution

PARP Inhibition: Class-Level Advantage of 2-Thiophene Scaffold Over 3-Thiophene (IC50 = 5 mM)

In a study exploring heterocyclic analogues of the PARP inhibitor pharmacophore, thiophene-3-carboxamide was reported to possess an IC50 of 5 mM against PARP, a value so weak as to be considered essentially inactive [1]. The 2-thiophenecarboxamide scaffold, while not tested as the parent amide, serves as the synthetic entry point for the thieno[3,4-c]pyridin-4-ones and thieno[3,4-d]pyrimidin-4-ones series developed in the same study, which showed potent PARP inhibition. Notably, 4-nitrothiophene-2-carboxamide and 5-nitrothiophene-2-carboxamide were synthesized from 2-cyanothiophene as key intermediates. This means the 2-positioned carboxamide provides a viable synthetic path to potent PARP inhibitors, whereas the 3-isomer is a demonstrated dead end.

PARP Inhibition DNA Repair Cancer Chemosensitization

Antitubercular Prodrug Scaffold: Derivative 7947882 Shows MIC = 0.5 μg/mL with Validated Target Engagement

Phenotypic screening of an NIAID compound library identified 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide (compound 7947882) as a lead antitubercular agent with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against replicating, non-replicating, and intracellular Mycobacterium tuberculosis H37Rv [1]. The mechanism of action was fully elucidated: 7947882 is a prodrug activated by the EthA monooxygenase (kcat = 2.9 ± 0.08 min⁻¹, Km = 0.037 ± 0.002 mM) to a species that inhibits CTP synthetase PyrG. Resistance mutations mapped exclusively to ethA and pyrG. By contrast, the companion hit compound 7904688 (a 3-phenylpropanamide, not a thiophene carboxamide) showed inferior enzyme kinetics (kcat = 2.4 ± 0.15 min⁻¹, Km = 0.055 ± 0.004 mM). This represents a validated drug target (PyrG) and activation mechanism uniquely accessible through the 2-thiophenecarboxamide scaffold.

Antitubercular Drug Discovery EthA Prodrug Activation CTP Synthetase PyrG

Optimal Application Scenarios for 2-Thiophenecarboxamide Based on Quantitative Evidence


Fragment-Based Drug Design (FBDD) Requiring a Conformationally Biased Thiophene Fragment

2-Thiophenecarboxamide is the fragment of choice when a project demands a thiophene-containing building block with well-characterized conformational rigidity. Direct experimental evidence shows that its N-methyl derivative retains 70-85% of the intramolecularly hydrogen-bonded conformer in polar protic solvents, a bias far exceeding that of the furan counterpart [1]. This property is critical for maintaining pharmacophore geometry during fragment linking or growing campaigns. Additionally, the 1D tubular hydrogen-bonded network characterized by single-crystal XRD ensures reproducible solid-state handling and solubility behavior in fragment screens [2].

Parallel Library Synthesis Requiring Regiochemical Diversification from a Single Precursor

When synthetic efficiency demands maximum chemical diversity from minimal starting materials, 2-thiophenecarboxamide (via its 2-cyanothiophene precursor) delivers. A single nitration step with KNO3/H2SO4 yields both 4-nitro and 5-nitro derivatives, providing two electronically and sterically distinct handles for subsequent amidation, reduction, or cross-coupling reactions [1]. In contrast, the 3-isomer precursor yields only one nitration product, halving the accessible chemical space per synthetic step. This makes the 2-isomer the preferred scaffold for diversity-oriented synthesis initiatives.

Antitubercular Lead Optimization Targeting the EthA-PyrG Prodrug Activation Pathway

For tuberculosis drug discovery programs, 2-thiophenecarboxamide is a privileged scaffold that has yielded compound 7947882, a prodrug with MIC = 0.5 μg/mL against drug-sensitive M. tuberculosis [1]. Critically, the mechanism of action (EthA-mediated activation followed by PyrG inhibition) and resistance profile (ethA and pyrG mutations) have been fully characterized, providing a rational basis for structure-activity relationship (SAR) studies. The scaffold's established EthA substrate kinetics (kcat = 2.9 min⁻¹, Km = 0.037 mM) offer a benchmark against which new analogs can be quantitatively compared.

Crystal Engineering and Co-Crystal Design Exploiting the Robust 1D Tubular Hydrogen-Bond Motif

Materials scientists and solid-state chemists seeking a predictable hydrogen-bonding tecton can rely on 2-thiophenecarboxamide. The compound's four crystallographically independent molecules per asymmetric unit and the resulting one-dimensional N–H···O tubular architecture (V = 2,274.1 ų, space group Pna21) provide a well-defined supramolecular synthon [1]. This contrasts with the 3-thiophenecarboxamide derivatives, which lack significant intermolecular hydrogen bonds and pack unpredictably [2]. For co-crystal screening with carboxylic acids, amides, or heterocyclic acceptors, the 2-isomer offers a structurally characterized, directional hydrogen-bonding platform.

Quote Request

Request a Quote for 2-Thiophenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.